molecular formula C8H2Cl2F3N B13107767 3,4-Dichloro-5-(trifluoromethyl)benzonitrile CAS No. 62584-24-1

3,4-Dichloro-5-(trifluoromethyl)benzonitrile

Cat. No.: B13107767
CAS No.: 62584-24-1
M. Wt: 240.01 g/mol
InChI Key: HJTIGEGEIQXAGV-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)benzonitrile is a versatile aromatic nitrile and fluorinated intermediate designed for advanced research and development. Its structure incorporates multiple halogen substituents and a nitrile group, making it a valuable scaffold in organic synthesis, particularly for the construction of more complex molecules in the pharmaceutical and agrochemical sectors . The presence of both chlorine and a trifluoromethyl group on the benzene ring is a common feature in many active ingredients, as these substituents can significantly influence the molecule's bioavailability, metabolic stability, and lipophilicity . As a specialty benzonitrile derivative, it is primarily used in cross-coupling reactions, nucleophilic substitutions, and as a precursor for the synthesis of heterocyclic compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, using personal protective equipment and referencing the relevant safety data sheet.

Properties

CAS No.

62584-24-1

Molecular Formula

C8H2Cl2F3N

Molecular Weight

240.01 g/mol

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2Cl2F3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H

InChI Key

HJTIGEGEIQXAGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Starting from Trifluoromethylated Precursors

  • Using 4-trifluoromethyl chlorobenzene as a starting material, cyanation can yield 4-trifluoromethyl benzonitrile, which can be further chlorinated to introduce chlorine atoms at the 3 and 4 positions.
  • Cyanation is typically catalyzed by palladium acetate with ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
  • Cyanating agents include potassium ferrocyanide (anhydrous form preferred over trihydrate for better yields).
  • Reaction conditions: 160–190 °C, catalyst loading 0.2–1 mol%, potassium ferrocyanide 16.7–100 mol%.
  • Yields can exceed 90%, making this method industrially attractive.
Parameter Details
Starting material 4-Trifluoromethyl chlorobenzene
Cyanating agent Potassium ferrocyanide (anhydrous)
Catalyst Pd(OAc)2 with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene
Temperature 160–190 °C
Catalyst loading 0.2–1 mol%
Cyanating agent amount 16.7–100 mol%
Yield >90%

This method is detailed in patent CN109320433B.

Direct Trifluoromethylation

Alternative routes involve trifluoromethylation of chlorinated benzonitrile derivatives using reagents such as trifluoroacetophenone intermediates or organosilicon-based trifluoromethylating agents. These methods tend to be more complex and require multiple steps, including silylation and desilylation, with moderate yields (~67–73%) and extensive purification.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Catalysts Conditions Yield/Purity Notes
3,4-Dichlorobenzonitrile synthesis Catalytic chlorination of chlorobenzonitrile Chlorine gas, FeCl3/MnCl2/ZnCl2 on activated carbon 200–280 °C, tubular reactor ~99% purity Industrial scale viable
Cyanation of trifluoromethyl chlorobenzene Pd-catalyzed cyanation with potassium ferrocyanide Pd(OAc)2, 4,5-bis(diphenylphosphino)xanthene, K4[Fe(CN)6] 160–190 °C >90% yield Anhydrous ferrocyanide preferred
Trifluoromethylation of chlorinated benzonitriles Multi-step silylation and elimination reactions TMSCF3, cesium fluoride, tetrabutylammonium fluoride 20–65 °C, several hours 67–73% yield More complex, lower yield
Cyanation & chlorination combined routes Using ferricyanide complexes and chlorine gas CuI, Cu(BF4)2, PdCl2, aprotic polar solvents 20–140 °C, multi-step reaction Moderate yield For related cyano-substituted heterocycles

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positioning and nature of substituents significantly influence physicochemical properties and applications. Key analogs include:

(a) 3-Chloro-5-(trifluoromethyl)benzonitrile (CAS: 57381-51-8)
  • Structure : Single chlorine at position 3 and CF₃ at position 3.
  • Similarity score: 0.82 ().
  • Applications : Intermediate in ligand design for receptors like estrogen-related receptor alpha ().
(b) 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS: 62584-30-9)
  • Structure: Amino (-NH₂) group at position 4, chlorine at 3, and CF₃ at 4.
  • Properties: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., ARG 372 in PDB 3K6P) .
  • Applications : Found in impurity profiling of pharmaceuticals like bicalutamide ().
(c) 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile (CAS: 62587-73-9)
  • Structure : Two CF₃ groups at positions 3 and 5, chlorine at 3.
  • Properties : Increased electron-withdrawing effects and lipophilicity due to dual CF₃ groups.
  • Applications : Likely used in high-stability agrochemicals .
(d) 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1)
  • Structure : Fluorine at position 3 and CF₃ at 5.
  • Properties : Lower molecular weight (189.11 g/mol) and higher electronegativity than chlorine analogs.
  • Applications : Intermediate in brain-penetrant GPR52 agonists ().

Physicochemical Properties and Reactivity

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling/Melting Point
3,4-Dichloro-5-(trifluoromethyl)benzonitrile (62584-25-2) C₈H₂Cl₂F₃N 264.01 3-Cl, 4-Cl, 5-CF₃ Data not available
3-Chloro-5-(trifluoromethyl)benzonitrile (57381-51-8) C₈H₃ClF₃N 229.56 3-Cl, 5-CF₃ Data not available
3-Methyl-5-(trifluoromethyl)benzonitrile (261952-04-9) C₉H₆F₃N 185.15 3-CH₃, 5-CF₃ Data not available
3-Fluoro-5-(trifluoromethyl)benzonitrile (149793-69-1) C₈H₃F₄N 189.11 3-F, 5-CF₃ Light yellow liquid

Key Observations :

  • The dichloro derivative has the highest molecular weight due to two chlorine atoms, enhancing thermal stability.
  • Methyl-substituted analogs (e.g., 3-Methyl-5-(trifluoromethyl)benzonitrile) exhibit lower molecular weights and increased hydrophobicity .
  • Fluorine substitution improves metabolic stability in drug design compared to chlorine .

Biological Activity

3,4-Dichloro-5-(trifluoromethyl)benzonitrile (CAS No. 62584-24-1) is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a trifluoromethyl group attached to a benzonitrile framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its distinctive electronic properties and potential biological activities.

  • Molecular Formula : C8H2Cl2F3N
  • Molecular Weight : 240.01 g/mol
  • IUPAC Name : 3,4-dichloro-5-(trifluoromethyl)benzonitrile
  • Canonical SMILES : C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C#N

The trifluoromethyl group significantly enhances the compound's lipophilicity, which is crucial for its interaction with biological targets, including proteins and enzymes.

The mechanism by which 3,4-Dichloro-5-(trifluoromethyl)benzonitrile exerts its biological effects is primarily attributed to its interaction with hydrophobic regions of biomolecules. The trifluoromethyl group increases the compound's electron-withdrawing capacity, enhancing its reactivity and potentially modulating enzymatic activities or receptor interactions .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • In a comparative study of various trifluoromethylated compounds, it was found that those with similar structures to 3,4-Dichloro-5-(trifluoromethyl)benzonitrile exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against B. mycoides and E. coli .
  • Anticancer Efficacy :
    • A study evaluating the anticancer properties of several derivatives showed that compounds with trifluoromethyl substitutions had IC50 values lower than standard chemotherapeutics like Doxorubicin. For example, one derivative showed an IC50 value of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique AspectsBiological Activity
4-Chloro-3,5-bis(trifluoromethyl)benzonitrileTwo trifluoromethyl groupsIncreased electron-withdrawing capacityAntimicrobial
2-Chloro-5-(trifluoromethyl)benzonitrileChlorine atom at a different positionDifferent regioselectivity in reactionsAnticancer
3-TrifluoromethylbenzonitrileOnly one chlorine atomSimpler structure with fewer substituentsModerate activity

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